Cyclopentyl (2-bromophenyl)methanol
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Overview
Description
Cyclopentyl (2-bromophenyl)methanol is an organic compound with the molecular formula C12H15BrO It is characterized by a cyclopentyl group attached to a methanol moiety, which is further substituted with a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentyl (2-bromophenyl)methanol can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with 2-bromobenzaldehyde. The reaction typically occurs in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture interference. The resulting product is then purified through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, employing continuous flow reactors for scalability, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: Cyclopentyl (2-bromophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) are used under appropriate conditions.
Major Products:
Oxidation: Cyclopentyl (2-bromophenyl)ketone or aldehyde.
Reduction: Cyclopentyl (phenyl)methanol.
Substitution: Cyclopentyl (2-aminophenyl)methanol or cyclopentyl (2-thiocyanatophenyl)methanol.
Scientific Research Applications
Cyclopentyl (2-bromophenyl)methanol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Cyclopentyl (2-bromophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromophenyl group can engage in halogen bonding, while the hydroxyl group can form hydrogen bonds, influencing molecular interactions and pathways.
Comparison with Similar Compounds
Cyclopentyl (phenyl)methanol: Lacks the bromine atom, resulting in different reactivity and biological activity.
Cyclopentyl (2-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties and reactivity.
Cyclopentyl (2-fluorophenyl)methanol:
Uniqueness: Cyclopentyl (2-bromophenyl)methanol is unique due to the presence of the bromine atom, which imparts specific reactivity and potential for further functionalization. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
(2-bromophenyl)-cyclopentylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c13-11-8-4-3-7-10(11)12(14)9-5-1-2-6-9/h3-4,7-9,12,14H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJBVYDOFBWHQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CC=C2Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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